molecular formula C10H8BrN3O B8441872 6-(2-Bromophenoxy)pyrimidin-4-amine

6-(2-Bromophenoxy)pyrimidin-4-amine

Cat. No.: B8441872
M. Wt: 266.09 g/mol
InChI Key: SNWBIDMRFORLHK-UHFFFAOYSA-N
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Description

6-(2-Bromophenoxy)pyrimidin-4-amine is a pyrimidine derivative characterized by a bromophenoxy substituent at the 6-position and an amine group at the 4-position. Pyrimidines are heterocyclic aromatic compounds with wide applications in medicinal chemistry, including kinase inhibition, antimicrobial activity, and anticancer drug development . The bromophenoxy group introduces steric bulk and electron-withdrawing properties, which can influence binding affinity, metabolic stability, and solubility.

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

6-(2-bromophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H8BrN3O/c11-7-3-1-2-4-8(7)15-10-5-9(12)13-6-14-10/h1-6H,(H2,12,13,14)

InChI Key

SNWBIDMRFORLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=NC(=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Bromophenyl)-6-fluoropyrido[3,2-d]pyrimidin-4-amine (AB8448)

  • Structure : Features a pyrido[3,2-d]pyrimidine core with a 3-bromophenyl and 6-fluoro substituent.
  • Activity: Pyrido[3,2-d]pyrimidines are known kinase inhibitors. The bromophenyl group may enhance target engagement through hydrophobic interactions, while fluorine improves metabolic stability .
  • Key Difference: The pyrido[3,2-d]pyrimidine core in AB8448 offers a larger planar surface for π-π stacking compared to the simpler pyrimidine ring in 6-(2-Bromophenoxy)pyrimidin-4-amine.

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

  • Structure : Contains a 4-bromophenyl group and dimethoxyphenyl substituent.
  • Key Difference: The 2-amine and 4-bromophenyl substituents in this compound contrast with the 4-amine and 6-bromophenoxy groups in the target molecule, leading to divergent electronic and steric profiles.

Pyrimidine Derivatives with Bioactive Substituents

6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Ligand L0K7GF)

  • Structure : Combines a pyrido[3,2-d]pyrimidine core with a fluoropyridinyl group.
  • Activity: Demonstrated low nanomolar potency against MAP4K4, a kinase involved in cancer progression. The fluoropyridinyl group enhances selectivity and bioavailability .
  • Key Difference: The fluoropyridinyl substituent provides a hydrogen-bond acceptor, whereas the bromophenoxy group in the target compound may prioritize hydrophobic interactions.

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

  • Structure : Contains bromine at the 5-position and a trifluoromethyl-oxadiazole moiety.
  • Activity : Exhibits broad-spectrum insecticidal and fungicidal activity (LC₅₀ = 4.22 ± 0.47 mg/L against Mythimna separata). The bromine atom contributes to target binding, while the oxadiazole group improves lipophilicity .
  • Key Difference: The trifluoromethyl-oxadiazole moiety in U8 introduces polarizability absent in 6-(2-Bromophenoxy)pyrimidin-4-amine.

Solubility and Lipophilicity

  • The bromophenoxy group in 6-(2-Bromophenoxy)pyrimidin-4-amine increases molecular weight and lipophilicity compared to analogs like 6-(4-methoxyphenyl)pyrimidin-4-amine (logP = ~2.5 estimated), which has a smaller methoxy substituent .
  • Halogenated derivatives (e.g., U8, AB8448) generally exhibit lower aqueous solubility but improved membrane permeability, critical for central nervous system (CNS) penetration or pesticidal activity .

Data Tables

Table 2. Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/L)
6-(2-Bromophenoxy)pyrimidin-4-amine ~292.1 ~3.2 <10 (low)
6-(4-Methoxyphenyl)pyrimidin-4-amine 201.1 ~2.5 ~50 (moderate)
U8 441.2 ~4.0 <5 (very low)

Preparation Methods

Two-Step Synthesis via 4,6-Dichloropyrimidine

The most widely documented method involves sequential functionalization of 4,6-dichloropyrimidine (Figure 1).

Step 1: Ammonolysis to 4-Amino-6-chloropyrimidine
4,6-Dichloropyrimidine is treated with aqueous ammonia or gaseous ammonia under controlled conditions (30–60°C, atmospheric pressure). The reaction proceeds via nucleophilic substitution at the 4-position, selectively replacing chlorine with an amine group due to the higher reactivity of the 4-position compared to the 6-position. Monitoring via HPLC ensures residual 4,6-dichloropyrimidine ≤0.1% before isolation. The intermediate 4-amino-6-chloropyrimidine is purified via crystallization, yielding 89.4% with 99.3% purity (HPLC).

Step 2: Phenoxy Substitution at the 6-Position
4-Amino-6-chloropyrimidine reacts with 2-bromophenol in the presence of a base (e.g., NaOH or K₂CO₃) in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 6–8 hours. The base deprotonates 2-bromophenol, enhancing its nucleophilicity for substitution at the electron-deficient 6-position of the pyrimidine ring. Post-reaction, the mixture is cooled, filtered, and purified via column chromatography (ethyl acetate/petroleum ether, 2:8) to yield 6-(2-bromophenoxy)pyrimidin-4-amine.

Alternative Pathway: Cyclocondensation of Chalcone Analogues

A less common approach involves constructing the pyrimidine ring from a pre-functionalized enone intermediate (Figure 2).

Intermediate Synthesis: (E)-1-(2-Bromophenoxy)-3-arylprop-2-en-1-one
2-Bromophenol is condensed with an aryl aldehyde (e.g., benzaldehyde) via Claisen-Schmidt condensation in ethanol with NaOH (20°C, 1 hour). The resulting chalcone analogue is cyclized with guanidine nitrate in refluxing ethanol (4 hours) in the presence of LiOH. This method introduces the 2-bromophenoxy group during ring formation, but yields are lower (70–75%) due to competing side reactions.

Reaction Optimization and Mechanistic Insights

Key Factors Influencing Step 2 Substitution

  • Solvent Selection : DMF outperforms DMSO in achieving >90% conversion due to superior solvation of the intermediate.

  • Base Strength : NaOH (3 equiv.) ensures complete deprotonation of 2-bromophenol, while weaker bases (e.g., K₂CO₃) require extended reaction times.

  • Temperature : Reactions at 100°C reduce time to 4 hours but risk decomposition; 80°C balances efficiency and stability.

Side Reactions and Mitigation

  • Over-Amination : Excess ammonia in Step 1 may yield 4,6-diaminopyrimidine. Controlled ammonia dosing and real-time HPLC monitoring mitigate this.

  • O-Alkylation : Competing ether formation is negligible due to the electrophilicity of the 6-position pyrimidine carbon.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.68–7.72 (m, 1H, Ar-H), 7.45–7.49 (m, 2H, Ar-H), 6.95–7.01 (m, 1H, Ar-H), 6.12 (s, 2H, NH₂).

  • ¹³C NMR : δ 163.8 (C-4), 159.2 (C-6), 138.5 (C-2), 132.1–119.4 (Ar-C), 114.7 (C-5).

  • IR (KBr) : 3355 cm⁻¹ (N-H stretch), 1659 cm⁻¹ (C=N), 1229 cm⁻¹ (C-O-C).

Purity and Yield Comparison

MethodYield (%)Purity (HPLC, %)
Two-Step Synthesis85–8999.3
Cyclocondensation70–7597.8

Industrial Scalability and Environmental Considerations

The two-step method is preferred for scale-up due to:

  • Cost Efficiency : 4,6-Dichloropyrimidine is commercially available at $120–150/kg.

  • Green Chemistry : Aqueous ammonia and ethanol reduce hazardous waste vs. traditional SNAr solvents (e.g., chlorobenzene) .

Q & A

Q. What are the common synthetic routes for 6-(2-Bromophenoxy)pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1: Bromophenol derivatives react with halogenated pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-pyrimidine backbone .
  • Step 2: Amine functionalization at the 4-position via Buchwald-Hartwig coupling or direct amination with NH₃/NH₂ sources .
    Key considerations : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst choice (Pd-based for coupling) significantly affect yield (50–85%) and purity. Impurities often arise from incomplete substitution or over-bromination side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize 6-(2-Bromophenoxy)pyrimidin-4-amine?

  • ¹H/¹³C NMR : The bromophenoxy group shows characteristic aromatic splitting patterns (δ 7.2–7.8 ppm), while the pyrimidine ring protons resonate at δ 8.1–8.5 ppm. Use deuterated DMSO for solubility .
  • IR : Key peaks include N-H stretching (~3350 cm⁻¹ for amine) and C-Br vibrations (~600 cm⁻¹) .
  • HRMS : Expect [M+H]+ at m/z 295.03 (C₁₀H₈BrN₃O⁺). Confirm isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can structural modifications to 6-(2-Bromophenoxy)pyrimidin-4-amine enhance its binding affinity to kinase targets, and what experimental approaches validate these changes?

  • Modifications :
    • Replace bromine with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic interactions .
    • Introduce methyl groups at the pyrimidine 2-position to reduce steric hindrance .
  • Validation :
    • Kinase assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence polarization .
    • Molecular docking : AutoDock4 or Schrödinger Suite to predict binding poses with kinases (e.g., EGFR or VEGFR2) .
    • X-ray crystallography : Resolve co-crystal structures with target kinases to identify critical H-bonds (e.g., amine-NH to kinase backbone carbonyl) .

Q. How can researchers resolve contradictions in reported biological activity data for 6-(2-Bromophenoxy)pyrimidin-4-amine derivatives?

  • Case example : Discrepancies in IC₅₀ values for dihydrofolate reductase (DHFR) inhibition may arise from:
    • Assay variability : Use standardized protocols (e.g., NADPH consumption rates) .
    • Compound purity : Validate via HPLC (≥95% purity) and control for residual solvents .
    • Cellular context : Compare activity in cell-free vs. cell-based assays to account for membrane permeability differences .
  • Solution : Perform meta-analysis across studies, prioritizing data from peer-reviewed sources with full experimental disclosure .

Q. What strategies improve the metabolic stability of 6-(2-Bromophenoxy)pyrimidin-4-amine in preclinical studies?

  • Structural tweaks :
    • Fluorinate the phenoxy ring to block cytochrome P450 oxidation .
    • Replace the amine with a urea or carbamate prodrug moiety to enhance plasma stability .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound degradation via LC-MS .
    • CYP inhibition screening : Identify off-target interactions using fluorogenic substrates .

Methodological Guidance

Q. How to design a robust SAR study for 6-(2-Bromophenoxy)pyrimidin-4-amine analogs?

  • Key parameters :
    • Library design : Synthesize 10–20 derivatives with systematic substitutions (e.g., halogens, alkyl chains) at the bromophenoxy and pyrimidine positions .
    • Data collection :
Substituent LogP pKa IC₅₀ (nM)
-Br2.84.1120
-CF₃3.23.985
-OCH₃1.94.5220
  • Multivariate analysis : Use PCA or PLS regression to correlate structural features with activity .

Q. What computational tools are recommended for predicting the physicochemical properties of 6-(2-Bromophenoxy)pyrimidin-4-amine?

  • LogP/pKa prediction : ChemAxon or ACD/Labs .
  • Solubility : Use COSMO-RS or QSPR models trained on pyrimidine datasets .
  • Toxicity : ADMET Predictor™ or ProTox-II for hepatotoxicity alerts .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of 6-(2-Bromophenoxy)pyrimidin-4-amine in cancer cell lines?

  • Potential factors :
    • Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7, A549) with controlled passage numbers .
    • Apoptosis vs. necrosis : Use annexin V/PI staining to clarify mechanisms .
  • Resolution : Replicate studies under identical conditions (e.g., 10% FBS, 48h exposure) and share raw data via open-access platforms .

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